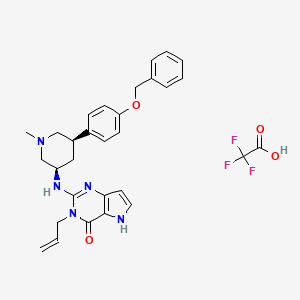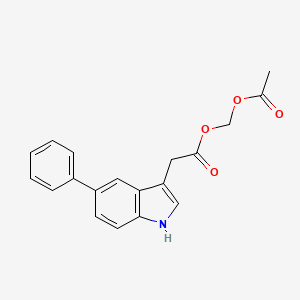
5-Ph-IAA-AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ph-IAA-AM involves the esterification of 5-Phenyl-1H-indole-3-acetic acid with acetoxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are generally mild, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Ph-IAA-AM undergoes hydrolysis to release 5-Ph-IAA in the presence of intracellular esterases . This hydrolysis reaction is crucial for its function as a prodrug.
Common Reagents and Conditions
Esterification: The initial synthesis involves the use of acetoxymethyl chloride and a base such as triethylamine.
Major Products
The primary product of the hydrolysis reaction is 5-Ph-IAA, which is the active form of the compound .
Scientific Research Applications
5-Ph-IAA-AM is widely used in scientific research, particularly in the field of molecular biology and genetics. Its primary application is in the Auxin Inducible Degron 2 system, where it induces the degradation of degron-fused proteins . This system is used to study protein function and regulation in various organisms, including yeast, mammalian cells, and model organisms like Caenorhabditis elegans .
In addition to its use in the degron system, this compound is also employed in studies involving controlled protein knockdown during embryogenesis and development . This makes it a valuable tool for investigating the roles of specific proteins in developmental processes and disease models.
Mechanism of Action
5-Ph-IAA-AM functions as a prodrug that releases 5-Ph-IAA upon hydrolysis by intracellular esterases . The released 5-Ph-IAA then interacts with the engineered TIR1 receptor (F79G mutant) in the Auxin Inducible Degron 2 system . This interaction promotes the ubiquitination and subsequent degradation of degron-fused proteins, allowing for precise control over protein levels in the cell .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-indole-3-acetic acid (5-Ph-IAA): The parent compound of 5-Ph-IAA-AM, used in the original Auxin Inducible Degron system.
Indole-3-acetic acid (IAA): A naturally occurring auxin used in various biological studies.
Indole-3-butyric acid (IBA): Another auxin analog used in plant biology.
Uniqueness
This compound is unique due to its membrane-permeable nature, which allows it to efficiently enter cells and release the active compound, 5-Ph-IAA . This property makes it particularly useful in systems where rapid and controlled protein degradation is required .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
acetyloxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C19H17NO4/c1-13(21)23-12-24-19(22)10-16-11-20-18-8-7-15(9-17(16)18)14-5-3-2-4-6-14/h2-9,11,20H,10,12H2,1H3 |
InChI Key |
FGVMSTLYCNILJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




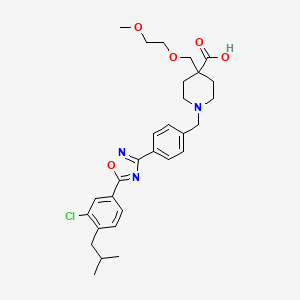
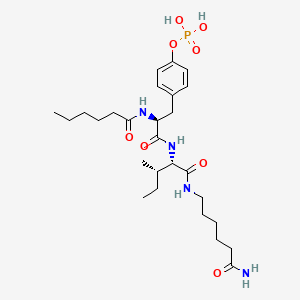
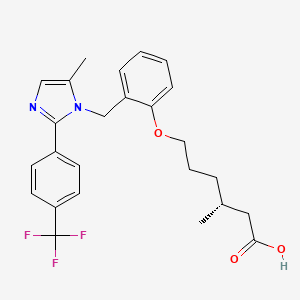
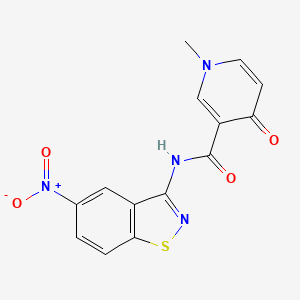
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)
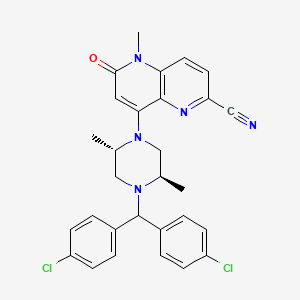
![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)
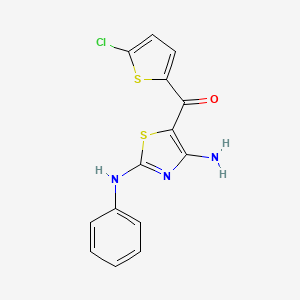
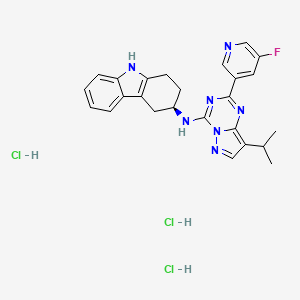
![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
